![molecular formula C8H11BrN2O B14137134 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol CAS No. 89098-97-5](/img/structure/B14137134.png)
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is a brominated pyridine derivative. This compound is of interest due to its unique structure, which includes a bromine atom, a dimethylamino group, and a hydroxyl group attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol typically involves the bromination of 6-[(dimethylamino)methyl]pyridin-3-ol. One common method is the reaction of 6-[(dimethylamino)methyl]pyridin-3-ol with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to modify the dimethylamino group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the pyridine ring.
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include dehalogenated pyridine derivatives or modified dimethylamino groups.
Scientific Research Applications
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by interacting with active sites or allosteric sites. The bromine atom and dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the dimethylamino and hydroxyl groups.
2-Bromo-6-hydroxymethylpyridine: Similar structure but lacks the dimethylamino group.
2-Bromo-6-aminomethylpyridine: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
89098-97-5 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-bromo-6-[(dimethylamino)methyl]pyridin-3-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)5-6-3-4-7(12)8(9)10-6/h3-4,12H,5H2,1-2H3 |
InChI Key |
VRZBXUCZVPNTIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=C(C=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



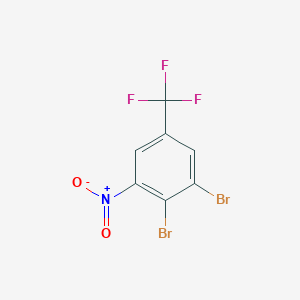
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
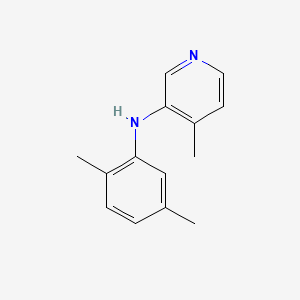


![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
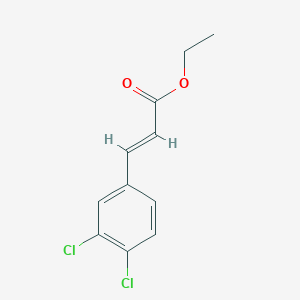
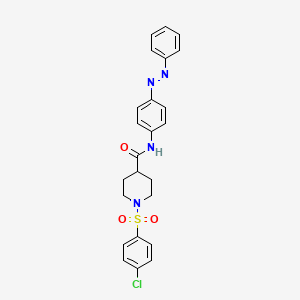
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)
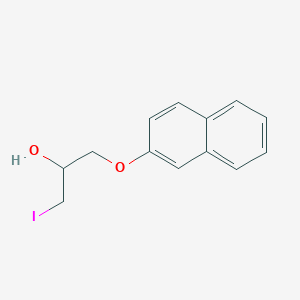
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)

